molecular formula C10H9BrO2 B8488872 3-Bromo-1-o-tolyl-propane-1,2-dione

3-Bromo-1-o-tolyl-propane-1,2-dione

Cat. No. B8488872
M. Wt: 241.08 g/mol
InChI Key: PSWURSQHEVUUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686381B2

Procedure details

A mixture of 3 g (18.49 mmol) 1-o-Tolyl-propane-1,2-dione and 1.05 ml (20.34 mmol) bromine in 30 ml CHCl3 and 0.53 ml acetic acid was heated to 70° C. for 16 h. The mixture was evaporated under reduced pressure to yield 4.35 g (98%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:11])[C:8](=[O:10])[CH3:9].[Br:13]Br>C(Cl)(Cl)Cl.C(O)(=O)C>[Br:13][CH2:9][C:8](=[O:10])[C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:12])=[O:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C(C(C)=O)=O)C
Name
Quantity
1.05 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.53 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrCC(C(=O)C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.